N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions, using fluorobenzene derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired acetamide compound, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidinone to a pyrimidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-bromophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-methylphenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C19H16FN3O3
- Molecular Weight : 353.3 g/mol
- CAS Number : 1058373-42-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of a pyrimidine ring and various substituents enhances its ability to modulate biological processes.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of target enzymes, potentially disrupting their function. For example, studies involving similar compounds have shown that modifications in the phenyl groups can significantly influence their inhibitory potency against enzymes like cyclooxygenase (COX) .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting COX enzymes. This compound could exhibit similar effects, making it a candidate for further investigation in inflammatory models.
Anticancer Activity
The compound's potential anticancer activity is also noteworthy. Research on related pyrimidine derivatives has revealed their ability to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidine compounds and assessed their biological activities, including enzyme inhibition and anticancer effects. The results indicated that modifications at the 4-position of the phenyl group significantly enhanced the inhibitory potency against specific targets .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structural features essential for its interaction with enzymes and receptors .
- Metabolic Stability : Research has shown that fluorinated compounds often exhibit improved metabolic stability, which is crucial for their therapeutic efficacy. The presence of fluorine in the structure may reduce metabolic degradation, allowing for prolonged action in biological systems .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-19(25)23(12-21-17)11-18(24)22-15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWZYJHQDLUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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